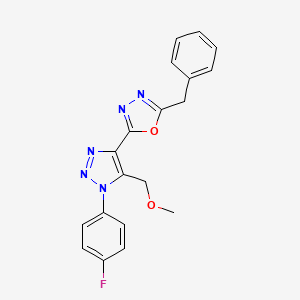
2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a benzyl group, a fluorophenyl group, a methoxymethyl group, a 1,2,3-triazole ring, and a 1,3,4-oxadiazole ring .
Synthesis Analysis
While the specific synthesis route for this compound is not available, it likely involves the formation of the 1,2,3-triazole ring and the 1,3,4-oxadiazole ring, which are common structures in heterocyclic chemistry .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole and 1,3,4-oxadiazole rings are five-membered heterocycles, which can contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
Research into 1,3,4-oxadiazole derivatives has shown promising antimicrobial and antitubercular activities. These compounds exhibit significant inhibitory effects against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. Their structure-activity relationship analysis suggests that the presence of certain substituents can enhance their biological activities, offering a pathway for the design of new therapeutic agents (Shingare et al., 2018; Bektaş et al., 2007).
Neuroprotective Effects
Some 1,3,4-oxadiazole derivatives have been evaluated for their neuroprotective effects, particularly in the context of Alzheimer’s disease. Compounds exhibiting high cell viability in models of amyloid-beta-induced toxicity point to their potential in treating neurodegenerative diseases, suggesting that modifications to the 1,3,4-oxadiazole core can lead to effective agents for managing conditions like Alzheimer's (Mei et al., 2017).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives have shown effective nematocidal activities against plant pathogens, indicating their potential as agricultural chemicals. These compounds could serve as leads for the development of new pesticides, offering an alternative to traditional nematocidal agents (Liu et al., 2022).
Optical and Electronic Materials
1,3,4-Oxadiazole derivatives have also been explored for their optical and electronic properties, including their use in nonlinear optical materials and fluorescent chemosensors. These compounds exhibit potential for applications in optoelectronics and sensing technologies, highlighting the versatility of the 1,3,4-oxadiazole scaffold in materials science (Chandrakantha et al., 2011; Cao et al., 2015).
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Such studies could provide valuable insights into its potential applications, particularly in the field of medicinal chemistry .
Eigenschaften
IUPAC Name |
2-benzyl-5-[1-(4-fluorophenyl)-5-(methoxymethyl)triazol-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-26-12-16-18(22-24-25(16)15-9-7-14(20)8-10-15)19-23-21-17(27-19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPZUGBBFMJZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=C(C=C2)F)C3=NN=C(O3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

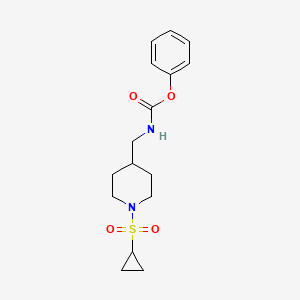
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2609729.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2609730.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2609731.png)



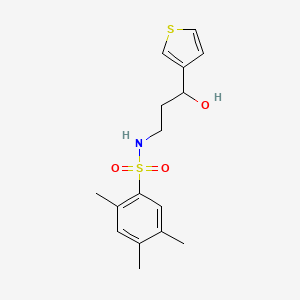
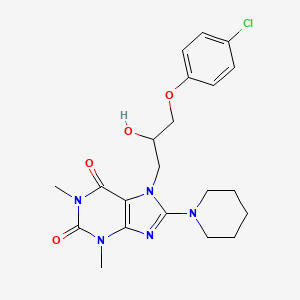
![2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609742.png)
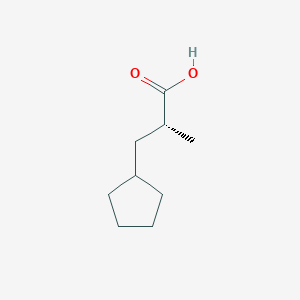

![(4-((4-fluorobenzyl)thio)-2-(2-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2609749.png)
